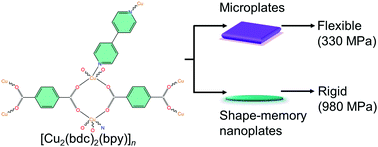Mechanical rigidity of a shape-memory metal–organic framework increases by crystal downsizing†
Chemical Communications Pub Date: 2020-11-16 DOI: 10.1039/D0CC05684G
Abstract
Soft porous nanocrystals with a pronounced shape-memory effect exhibit two- to three-fold increase in elastic modulus compared to the microcrystalline counterpart as determined by atomic force microscopy nanoindentation. The increase in rigidity is consistent with the known shape-memory effect displayed by the framework solid at the nanoscale. Crystal downsizing can offer new avenues for tailoring the mechanical properties of metal–organic frameworks.


Recommended Literature
- [1] Synthesis, post-synthetic modification and stability of a 2D styryl ammonium lead iodide hybrid material†
- [2] A polymeric waveguide resonant mirror (RM) device for detection in microfluidic flow cells†
- [3] Contrasting physiological responses of ozone-tolerant Phaseolus vulgaris and Nicotiana tobaccum varieties to ozone and nitric acid
- [4] Characterization, performance, and applications of a yeast surface display-based biocatalyst†
- [5] Specific capture and intact release of breast cancer cells using a twin-layer vein-shaped microchip with a self-assembled surface†
- [6] In vitro biocompatibility evaluation of biscoumarin based random copolyesters
- [7] Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction†
- [8] Computational understanding of the structural and electronic properties of the GeS–graphene contact
- [9] Facile synthesis of soluble nonlinear polymers with glycogen-like structures and functional properties from “simple” acrylic monomers†
- [10] Fast determination of aqueous fullerene C60 aggregates by vortex-assisted liquid–liquid microextraction and liquid chromatography-mass spectrometry

Journal Name:Chemical Communications
Research Products
-
CAS no.: 124252-41-1
-
CAS no.: 161404-76-8
-
CAS no.: 157887-82-6









